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Introduction: The Rationale for Redox-Responsive
Drug Delivery
Conventional chemotherapeutic agents, while potent, often suffer from a lack of specificity,

leading to systemic toxicity and undesirable side effects. A primary goal in modern drug delivery

is to engineer "smart" carriers that can transport therapeutic payloads to diseased sites and

release them on-demand in response to specific physiological triggers. The tumor

microenvironment offers a unique biochemical landscape that can be exploited for targeted

drug release.[1] One of the most significant differences between the intracellular and

extracellular environments is the redox potential.[2]

The cytoplasm of tumor cells maintains a highly reducing environment, primarily due to a

significantly higher concentration of glutathione (GSH), a tripeptide thiol, which can be up to

1000 times more concentrated (2-10 mM) than in the extracellular matrix (2-20 µM).[2][3] This

steep redox gradient provides a robust trigger for drug delivery systems incorporating redox-

sensitive linkers, most notably disulfide bonds (-S-S-).[4] Nanocarriers engineered with disulfide

linkages remain stable in the oxidizing environment of the bloodstream during circulation.

However, upon internalization into tumor cells, the high intracellular GSH concentration rapidly

cleaves these disulfide bonds via a thiol-disulfide exchange reaction, leading to the

disassembly of the nanocarrier and the release of the encapsulated drug.[5] This strategy

enhances the therapeutic efficacy of the drug at the target site while minimizing off-target

toxicity.[6]
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This guide provides a detailed methodology for the synthesis, characterization, and evaluation

of a model redox-sensitive drug delivery system based on self-assembling amphiphilic block

copolymers containing a disulfide bond.

Mechanism of Action: Glutathione-Mediated
Disulfide Cleavage
The core principle of this redox-responsive system is the thiol-disulfide exchange reaction.

Glutathione, a key cellular antioxidant, initiates the cleavage of the disulfide bond within the

polymer backbone. This process destabilizes the nanostructure of the delivery vehicle, leading

to the release of the therapeutic cargo. The detoxification of reactive oxygen species in the

endoplasmic reticulum can lead to an increase in glutathione disulfide (GGSSG), further

influencing the cellular redox state.[7]

Below is a diagram illustrating the fundamental mechanism of drug release triggered by

intracellular glutathione.
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Caption: Glutathione-mediated cleavage of disulfide bonds.

Experimental Section: Synthesis of a Model Redox-
Sensitive Nanocarrier
This section details the synthesis of an amphiphilic block copolymer, poly(ethylene glycol)-

disulfide-poly(ε-caprolactone) (PEG-SS-PCL), and its subsequent formulation into doxorubicin-

loaded nanoparticles.
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Materials and Equipment
Material Supplier Grade

Poly(ethylene glycol) methyl

ether (mPEG-OH), Mn = 2000
Sigma-Aldrich Reagent

ε-Caprolactone (ε-CL) Sigma-Aldrich 99%

Stannous octoate (Sn(Oct)₂) Sigma-Aldrich 95%

Dithiodipropionic acid Sigma-Aldrich 99%

N,N'-Dicyclohexylcarbodiimide

(DCC)
Sigma-Aldrich 99%

4-Dimethylaminopyridine

(DMAP)
Sigma-Aldrich ≥99%

Doxorubicin hydrochloride

(DOX·HCl)
LC Laboratories ≥98%

Dithiothreitol (DTT) Sigma-Aldrich ≥99%

Glutathione (GSH) Sigma-Aldrich ≥98%

Dichloromethane (DCM) Sigma-Aldrich Anhydrous, ≥99.8%

Dimethyl sulfoxide (DMSO) Sigma-Aldrich Anhydrous, ≥99.9%

Dialysis tubing (MWCO 3.5

kDa and 1 kDa)
Spectrum Labs

Equipment: Schlenk line, rotary evaporator, magnetic stirrers, high-speed centrifuge, dynamic

light scattering (DLS) instrument, transmission electron microscope (TEM), UV-Vis

spectrophotometer, ¹H NMR spectrometer.

Protocol 1: Synthesis of PEG-SS-PCL Block Copolymer
This protocol is divided into two main stages: the synthesis of a disulfide-containing initiator

and the ring-opening polymerization of ε-caprolactone.

Stage 1: Synthesis of the Disulfide-Containing Initiator
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Preparation of the reaction setup: A two-necked round-bottom flask is flame-dried under

vacuum and backfilled with argon.

Reaction mixture: Add dithiodipropionic acid (1 equivalent), DCC (2.2 equivalents), and

DMAP (0.2 equivalents) to the flask. Dissolve the mixture in anhydrous DCM.

Addition of mPEG-OH: In a separate flask, dissolve mPEG-OH (2 equivalents) in anhydrous

DCM. Add this solution dropwise to the reaction mixture at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 48 hours under an

argon atmosphere.

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Concentrate the filtrate using a rotary evaporator. Precipitate the product in cold diethyl ether

and collect the white solid by filtration. Dry the product under vacuum.

Characterization: Confirm the structure of the disulfide-containing PEG initiator using ¹H

NMR spectroscopy.

Stage 2: Ring-Opening Polymerization of ε-Caprolactone

Preparation of the reaction setup: A Schlenk tube is flame-dried under vacuum and backfilled

with argon.

Addition of reactants: Add the synthesized PEG-disulfide initiator (1 equivalent) and ε-

caprolactone (desired equivalents to control PCL block length) to the Schlenk tube.

Catalyst addition: Add stannous octoate (0.1% molar ratio relative to ε-CL) to the mixture.

Polymerization: Heat the reaction mixture to 130 °C and stir for 24 hours under an argon

atmosphere.

Purification: Cool the reaction mixture to room temperature and dissolve it in a minimal

amount of DCM. Precipitate the polymer in cold methanol to remove unreacted monomer.

Collect the polymer by filtration and dry it under vacuum.
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Characterization: Characterize the final PEG-SS-PCL block copolymer by ¹H NMR and Gel

Permeation Chromatography (GPC) to determine the molecular weight and polydispersity

index (PDI).
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Caption: Workflow for the synthesis of PEG-SS-PCL.
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Protocol 2: Preparation of Doxorubicin-Loaded Redox-
Sensitive Nanoparticles

Dissolution of polymer and drug: Dissolve 10 mg of the synthesized PEG-SS-PCL copolymer

and 2 mg of doxorubicin hydrochloride (DOX·HCl) along with 2 equivalents of triethylamine in

1 mL of DMSO.

Nanoprecipitation: Add the DMSO solution dropwise into 10 mL of deionized water while

stirring vigorously.

Self-assembly: Continue stirring for 4 hours to allow for the self-assembly of the polymer into

nanoparticles and the encapsulation of doxorubicin.

Purification: Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa) and

dialyze against deionized water for 24 hours to remove the organic solvent and

unencapsulated drug. Change the water every 4-6 hours.

Storage: Store the purified doxorubicin-loaded nanoparticles at 4 °C for further use.

Characterization of Redox-Sensitive Nanoparticles
Thorough characterization is essential to ensure the successful synthesis and functionality of

the drug delivery system.

Protocol 3: Physicochemical Characterization
Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and

measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a

Dynamic Light Scattering (DLS) instrument.

Morphology: Prepare a sample by drop-casting the nanoparticle suspension onto a carbon-

coated copper grid and allowing it to air dry. Observe the morphology and size of the

nanoparticles using Transmission Electron Microscopy (TEM).

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

Lyophilize a known amount of the doxorubicin-loaded nanoparticle suspension.
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Dissolve the lyophilized powder in DMSO to disrupt the nanoparticles and release the

encapsulated drug.

Measure the absorbance of doxorubicin at 480 nm using a UV-Vis spectrophotometer.

Calculate DLC and EE using the following formulas:

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Parameter Expected Value Technique

Hydrodynamic Diameter 50 - 200 nm DLS

Polydispersity Index (PDI) < 0.3 DLS

Zeta Potential -10 to -30 mV DLS

Drug Loading Content (DLC) 5 - 15% UV-Vis

Encapsulation Efficiency (EE) > 70% UV-Vis

Protocol 4: In Vitro Redox-Responsive Drug Release
This protocol evaluates the ability of the nanoparticles to release their drug cargo in response

to a reducing environment, mimicking the intracellular conditions of tumor cells.

Preparation of release media: Prepare two types of release media:

Phosphate-buffered saline (PBS, pH 7.4) as a control (mimicking physiological conditions).

PBS (pH 7.4) containing 10 mM dithiothreitol (DTT) or 10 mM glutathione (GSH) to

simulate the intracellular reducing environment.

Dialysis setup:

Place 1 mL of the doxorubicin-loaded nanoparticle suspension into a dialysis bag (MWCO

1 kDa).
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Immerse the dialysis bag into 20 mL of the release medium in a beaker.

Place the beaker in an orbital shaker at 37 °C.

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1

mL of the release medium and replace it with 1 mL of fresh medium.

Quantification: Measure the concentration of doxorubicin in the collected samples using a

UV-Vis spectrophotometer at 480 nm.

Data analysis: Calculate the cumulative percentage of drug release at each time point. Plot

the cumulative drug release (%) versus time.

Expected Outcome: A significantly higher and faster drug release profile should be observed in

the presence of DTT or GSH compared to the control PBS medium, demonstrating the redox-

responsive nature of the nanoparticles.[6][8] For instance, studies have shown that in the

presence of 10 mM GSH, approximately 89.41% of doxorubicin can be released over 96 hours.

[6][8]

Conclusion and Future Perspectives
The protocols outlined in this application note provide a comprehensive framework for the

synthesis and evaluation of redox-sensitive drug delivery systems. The use of disulfide-

containing polymers allows for the creation of intelligent nanocarriers that can selectively

release their therapeutic payload in the reducing environment of tumor cells. This approach

holds significant promise for improving the efficacy and reducing the side effects of cancer

chemotherapy.

Future research in this area may focus on the development of multi-responsive systems that

can react to a combination of stimuli (e.g., redox and pH), the incorporation of targeting ligands

for enhanced tumor accumulation, and the exploration of novel redox-sensitive chemistries

beyond disulfide bonds.

References
Candiani, G., et al. (2016). Characterization and Investigation of Redox-Sensitive Liposomes

for Gene Delivery. Methods in Molecular Biology. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11325410/
https://pubs.acs.org/doi/10.1021/acsomega.3c09817
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325410/
https://pubs.acs.org/doi/10.1021/acsomega.3c09817
https://pubmed.ncbi.nlm.nih.gov/27436322/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rejinold, N. S., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for

Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate

Chemistry. [Link]

Bontempo, D., et al. (2006). Synthesis of a Pyridyl Disulfide End-Functionalized

Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces.

Biomacromolecules. [Link]

Rejinold, N. S., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for

conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate

Chemistry. [Link]

Li, H., et al. (2019). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward

Redox-Responsive Cyclic Peptide–Polymer Conjugates. ACS Macro Letters. [Link]

Montoya-Coronado, L. A., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure

Design and Synthetic Approaches. Journal of the Serbian Chemical Society. [Link]

Li, Y., et al. (2021). Poly(disulfide)s: From Synthesis to Drug Delivery. Biomacromolecules.

[Link]

Candiani, G., et al. (2016). Characterization and Investigation of Redox-Sensitive Liposomes

for Gene Delivery. Request PDF. [Link]

Li, Y., et al. (2014). Glutathione-triggered disassembly of dual disulfide located degradable

nanocarriers of polylactide-based block copolymers for rapid drug release.

Biomacromolecules. [Link]

Al-Ahmady, Z. S., et al. (2022). Redox-Responsive Drug Delivery Systems: A Chemical

Perspective. MDPI. [Link]

Poudel, K., et al. (2024). Actively Targeting Redox-Responsive Multifunctional Micelles for

Synergistic Chemotherapy of Cancer. ACS Omega. [Link]

Li, Y., et al. (2022). Poly(disulfide)s: From Synthesis to Drug Delivery. PubMed. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/bc900452c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2525796/
https://pubmed.ncbi.nlm.nih.gov/20345115/
https://pubs.acs.org/doi/10.1021/acsmacrolett.9b00627
https://www.shd.org.rs/index.php/jscs/article/view/12971
https://pubs.acs.org/doi/10.1021/acs.biomac.1c01210
https://www.researchgate.net/publication/305389667_Characterization_and_Investigation_of_Redox-Sensitive_Liposomes_for_Gene_Delivery
https://pubmed.ncbi.nlm.nih.gov/25026022/
https://www.mdpi.com/2079-4991/12/9/1584
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349279/
https://pubmed.ncbi.nlm.nih.gov/34874705/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yao, Y., et al. (2016). Redox-sensitive micelles for targeted intracellular delivery and

combination chemotherapy of paclitaxel and all-trans-retinoid acid. PLoS One. [Link]

Wang, K., et al. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery

Systems. PDF. [Link]

Zare, H., et al. (2020). Doxorobicin as cargo in a redox-responsive drug delivery system

capped with water dispersible ZnS nanoparticles. RSC Publishing. [Link]

Sun, H., et al. (2020). Probing the impact of sulfur/selenium/carbon linkages on prodrug

nanoassemblies for cancer therapy. ResearchGate. [Link]

Kim, D., et al. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions

via lactone ring-opening polymerization. Chemical Science. [Link]

Wang, Y., et al. (2020). Reduction-Hypersensitive Podophyllotoxin Prodrug Self-Assembled

Nanoparticles for Cancer Treatment. ResearchGate. [Link]

Nguyen, D. H., et al. (2020). Preparation of self-assembly silica redox nanoparticles to

improve drug encapsulation and suppress the adverse effect of doxorubicin. PMC. [Link]

Poudel, K., et al. (2024). Actively Targeting Redox-Responsive Multifunctional Micelles for

Synergistic Chemotherapy of Cancer. ACS Publications. [Link]

Kim, H. J., et al. (2023). Redox-Responsive Comparison of Diselenide and Disulfide Core-

Cross-Linked Micelles for Drug Delivery Application. MDPI. [Link]

Wang, Y., et al. (2021). Probing the fluorination effect on the self-assembly characteristics, in

vivo fate and antitumor efficacy of paclitaxel prodrug nanoassemblies. ResearchGate. [Link]

Zabihi, F., et al. (2022). Redox-sensitive doxorubicin liposome: a formulation approach for

targeted tumor therapy. Nature. [Link]

A. A. A., et al. (2014). Cleavage of disulfide bond in D20HssCh conjugate in presence of

glutathione (GSH). ResearchGate. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764724/
https://www.researchgate.net/publication/285623098_Synthetic_Methods_of_Disulfide_Bonds_Applied_in_Drug_Delivery_Systems
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01234c
https://www.researchgate.net/figure/In-vitro-redox-responsive-drug-release-a-1-mM-H2O2-b-10-mM-H2O2-c-1-mM-DTT-d-10-mM_fig4_339328229
https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc00834f
https://www.researchgate.net/figure/In-vitro-reduction-responsive-drug-release-under-the-conditions-of-A-0-mM-DTT-B-2-mM_fig4_340898533
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325513/
https://pubs.acs.org/doi/10.1021/acsomega.1c02804
https://www.mdpi.com/1999-4923/15/4/1154
https://www.researchgate.net/figure/In-vitro-redox-responsive-drug-release-A-1-mM-DTT-B-10-mM-DTT-C-1-mM-H-2-O-2-D-10-mM_fig4_351545648
https://www.nature.com/articles/s41598-022-05459-7
https://www.researchgate.net/figure/Cleavage-of-disulfide-bond-in-D20HssCh-conjugate-in-presence-of-glutathione-GSH-A_fig2_262512109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, Y., et al. (2018). Biodegradability of Disulfide-Organosilica Nanoparticles Evaluated by

Soft X-ray Photoelectron Spectroscopy: Cancer Therapy Implications. ACS Publications.

[Link]

Yang, D., et al. (2014). Design of controlled drug delivery system based on disulfide

cleavage trigger. PubMed. [Link]

N.A. (n.d.). SYNTHESIS OF DOXORUBICIN-BASED PRODRUG AND ACTIVATABLE MR

NANOPROBE FOR THE IMAGING AND TREATMENT OF CANCER. University of Texas at

Arlington. [Link]

Al-Barwani, F., et al. (2015). Bridging Small Molecules to Modified Bacterial Microparticles

Using a Disulphide Linkage: MIS416 as a Cargo Delivery System. ResearchGate. [Link]

Wang, Y., et al. (2021). Doxorubicin-Bound Hydroxyethyl Starch Conjugate Nanoparticles

with pH/Redox Responsive Linkage for Enhancing Antitumor Therapy. Taylor & Francis

Online. [Link]

Li, F., et al. (2020). Fabrication of redox-responsive doxorubicin and paclitaxel prodrug

nanoparticles with microfluidics for selective cancer therapy. Biomaterials Science. [Link]

Kim, S. Y., et al. (2006). Synthesis and aggregation behavior of four types of different shaped

PCL‐PEG block copolymers. Request PDF. [Link]

Zabihi, F., et al. (2022). Redox-sensitive doxorubicin liposome: a formulation approach for

targeted tumor therapy. ResearchGate. [Link]

N.A. (2023). Disulfide-Modified Mesoporous Silica Nanoparticles for Biomedical Applications.

PDF. [Link]

Al-Shehri, A., et al. (2023). Disulfide-Modified Mesoporous Silica Nanoparticles for

Biomedical Applications. MDPI. [Link]

Luo, C., et al. (2021). Redox-sensitive polymeric micelles with aggregation-induced emission

for bioimaging and delivery of anticancer drugs. PubMed. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/acsanm.8b01799
https://pubmed.ncbi.nlm.nih.gov/25320865/
https://rc.library.uta.edu/uta-ir/bitstream/handle/10106/27533/GHIMIRE-THESIS-2018.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/figure/Cleavage-of-the-disulfide-bond-with-TCEP-or-glutathione-in-vitro-A-Release-of_fig3_288832267
https://www.tandfonline.com/doi/full/10.1080/09540091.2021.1947231
https://pubs.rsc.org/en/content/articlelanding/2020/bm/d0bm00843e
https://www.researchgate.net/publication/229987979_Synthesis_and_aggregation_behavior_of_four_types_of_different_shaped_PCL-PEG_block_copolymers
https://www.researchgate.net/publication/358153723_Redox-sensitive_doxorubicin_liposome_a_formulation_approach_for_targeted_tumor_therapy
https://www.researchgate.net/publication/372134591_Disulfide-Modified_Mesoporous_Silica_Nanoparticles_for_Biomedical_Applications
https://www.mdpi.com/2079-4991/13/13/1987
https://pubmed.ncbi.nlm.nih.gov/33413405/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chakravarthi, S., et al. (2006). The role of glutathione in disulphide bond formation and

endoplasmic-reticulum-generated oxidative stress. PMC. [Link]

Liu, Y., et al. (2020). Preparation of T-2 toxin-containing pH-sensitive liposome and its

antitumor activity. Spandidos Publications. [Link]

Di, P., et al. (2020). Chemical specificity in REDOX-responsive materials: The diverse effects

of different Reactive Oxygen Species (ROS) on polysulfide nanoparticles. ResearchGate.

[Link]

Mocanu, A., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for

Targeting, Imaging, and Drug Delivery Purposes. PMC. [Link]

Sun, J., et al. (2009). Synthesis and characterization of PEG-PCL-PEG thermosensitive

hydrogel. PubMed. [Link]

Kim, M. S., et al. (2003). poly(ethylene glycol) block copolymers: characterization and their

use as drug carriers for. ScienceDirect. [Link]

Walker, K. A., et al. (2020). Redox-Responsive Nanocarrier for Controlled Release of Drugs

in Inflammatory Skin Diseases. Refubium. [Link]

N.A. (2008). SYNTHESIS OF AMPHIPHILIC PEG-PCL-PEG TRIBLOCK COPOLYMERS.

Journal of Chemical Technology and Metallurgy. [Link]

Wang, Y., et al. (2023). Redox-manipulating nanocarriers for anticancer drug delivery: a

systematic review. PMC. [Link]

Wang, L., et al. (2022). Construction of a redox-responsive drug delivery system utilizing the

volume of AS1411 spatial configuration gating mesoporous silica pores. PMC. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1383726/
https://www.spandidos-publications.com/10.3892/ol.2020.12053
https://www.researchgate.net/figure/Comparison-of-size-distributions-obtained-via-DLS-solid-lines-and-diffusion-NMR-dashed_fig1_344199516
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680879/
https://pubmed.ncbi.nlm.nih.gov/19124233/
https://www.sciencedirect.com/science/article/pii/S014296120300431X
https://refubium.fu-berlin.de/handle/fub188/29241
https://dl.uctm.edu/journal/node/j2008-1/3-P-Radeva-07.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10364964/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9277028/
https://www.benchchem.com/product/b047580?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. Design of controlled drug delivery system based on disulfide cleavage trigger - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Redox-sensitive micelles for targeted intracellular delivery and combination chemotherapy
of paclitaxel and all-trans-retinoid acid - PMC [pmc.ncbi.nlm.nih.gov]

4. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of
polylactide-based block copolymers for rapid drug release - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic
Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated
oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Redox-
Sensitive Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047580#synthesis-of-redox-sensitive-drug-delivery-
systems-using-this-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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